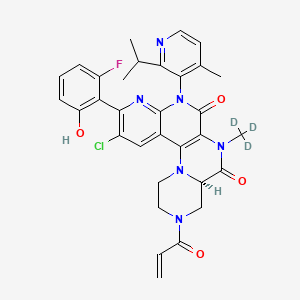
KRAS inhibitor-23
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
KRAS inhibitor-23 is a novel compound designed to target the KRAS protein, a small GTPase that plays a crucial role in cell signaling pathways regulating cell growth and proliferation. KRAS mutations are among the most common oncogenic drivers in human cancers, particularly in non-small cell lung cancer, colorectal cancer, and pancreatic cancer . The development of this compound represents a significant advancement in the field of targeted cancer therapy, aiming to inhibit the activity of mutant KRAS proteins and thereby suppress tumor growth.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of KRAS inhibitor-23 involves a multi-step process that includes structure-based virtual screening and molecular dynamics simulations to identify potent noncovalent inhibitors . The synthetic route typically begins with the preparation of key intermediates, followed by coupling reactions, cyclization, and purification steps. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the stability and reactivity of the intermediates.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale while maintaining the purity and yield of the compound. This process includes optimizing reaction conditions, using high-throughput screening techniques, and employing advanced purification methods such as chromatography and crystallization. The goal is to produce this compound in sufficient quantities for clinical trials and potential commercial use.
化学反应分析
Types of Reactions
KRAS inhibitor-23 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions
Common reagents used in the reactions involving this compound include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and protective groups (e.g., tert-butyloxycarbonyl). Reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the desired outcome.
Major Products Formed
The major products formed from the reactions involving this compound include various intermediates and derivatives that retain the core structure of the compound while introducing functional groups that enhance its binding affinity and specificity for the KRAS protein.
科学研究应用
KRAS inhibitor-23 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the structure-activity relationship of KRAS inhibitors and to develop new synthetic methodologies for targeting KRAS.
Biology: Employed in cell-based assays to investigate the biological effects of KRAS inhibition on cell proliferation, apoptosis, and signal transduction pathways.
Medicine: Utilized in preclinical and clinical studies to evaluate its efficacy and safety as a targeted therapy for cancers driven by KRAS mutations.
作用机制
KRAS inhibitor-23 exerts its effects by directly binding to the KRAS protein, specifically targeting the mutant forms of KRAS that are constitutively active. The compound inhibits the interaction of KRAS with its downstream effectors, such as Raf and PI3K, thereby blocking the activation of the MAPK and PI3K-AKT signaling pathways . This inhibition leads to the suppression of cell proliferation and induction of apoptosis in cancer cells harboring KRAS mutations.
相似化合物的比较
KRAS inhibitor-23 is compared with other similar compounds, such as:
Adagrasib: Another KRAS G12C inhibitor with a similar mechanism of action but different pharmacokinetic properties.
The uniqueness of this compound lies in its ability to target multiple KRAS mutations, providing a broader therapeutic potential compared to other inhibitors that are mutation-specific.
属性
分子式 |
C32H30ClFN6O4 |
|---|---|
分子量 |
620.1 g/mol |
IUPAC 名称 |
(7R)-16-chloro-15-(2-fluoro-6-hydroxyphenyl)-12-(4-methyl-2-propan-2-ylpyridin-3-yl)-5-prop-2-enoyl-9-(trideuteriomethyl)-2,5,9,12,14-pentazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),13,15,17-tetraene-8,11-dione |
InChI |
InChI=1S/C32H30ClFN6O4/c1-6-23(42)38-12-13-39-21(15-38)31(43)37(5)29-28(39)18-14-19(33)26(24-20(34)8-7-9-22(24)41)36-30(18)40(32(29)44)27-17(4)10-11-35-25(27)16(2)3/h6-11,14,16,21,41H,1,12-13,15H2,2-5H3/t21-/m1/s1/i5D3 |
InChI 键 |
PYKBFRQMXJWLGG-UVQYGLIPSA-N |
手性 SMILES |
[2H]C([2H])([2H])N1C(=O)[C@H]2CN(CCN2C3=C1C(=O)N(C4=NC(=C(C=C34)Cl)C5=C(C=CC=C5F)O)C6=C(C=CN=C6C(C)C)C)C(=O)C=C |
规范 SMILES |
CC1=C(C(=NC=C1)C(C)C)N2C3=NC(=C(C=C3C4=C(C2=O)N(C(=O)C5N4CCN(C5)C(=O)C=C)C)Cl)C6=C(C=CC=C6F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


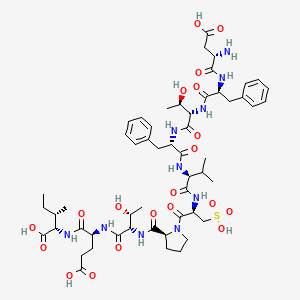
![(2Z)-3,3-dimethyl-1-[6-oxo-6-(prop-2-ynylamino)hexyl]-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indole-5-sulfonate](/img/structure/B12376064.png)
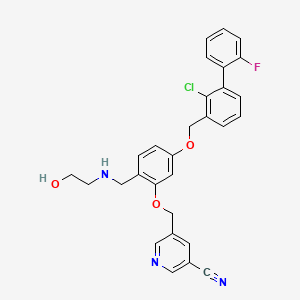
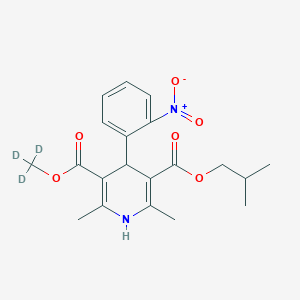
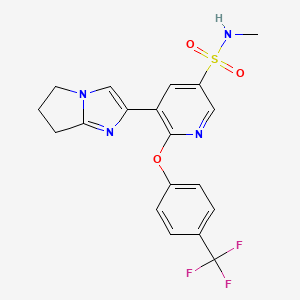
![[(2R,4S,5R)-5-(2,4-dioxopyrimidin-1-yl)-4-hydroxy-2-(phosphonooxymethyl)oxolan-3-yl] dihydrogen phosphate](/img/structure/B12376098.png)

![N-[(E)-(2,4-dichlorophenyl)methylideneamino]-2-[3-[2-[(2E)-2-[(2,4-dichlorophenyl)methylidene]hydrazinyl]-2-oxoethoxy]-4-[(1,3-diethyl-4,6-dioxo-2-sulfanylidene-1,3-diazinan-5-ylidene)methyl]phenoxy]acetamide](/img/structure/B12376105.png)
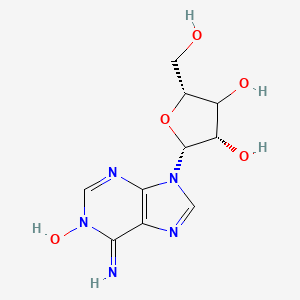

![(1S,2S,5S,7R,9S,10S,15S,18R)-12,12-dimethyl-6-methylidene-17-oxapentacyclo[7.6.2.15,8.01,11.02,8]octadecane-7,9,10,15,18-pentol](/img/structure/B12376122.png)
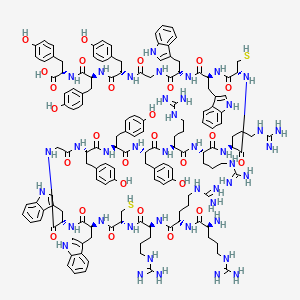
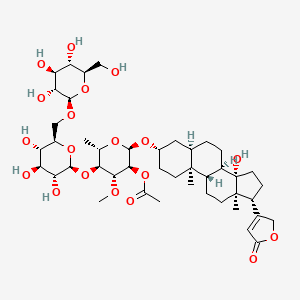
![2-amino-N-[4-(dimethylamino)-1,3-thiazol-2-yl]-4-methyl-1,3-oxazole-5-carboxamide](/img/structure/B12376143.png)
